molecular formula C15H10F3N3O2S B2553041 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide CAS No. 941912-74-9

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide

Numéro de catalogue: B2553041
Numéro CAS: 941912-74-9
Poids moléculaire: 353.32
Clé InChI: JDYBYRKULJJYQG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core. Key structural elements include:

  • A 7-methyl group at position 6.
  • A 5-oxo (keto) group at position 5.
  • A 3-(trifluoromethyl)benzamide substituent at position 6.

The amide functionality at position 6 allows for hydrogen bonding, which may affect crystallization and solubility.

Propriétés

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O2S/c1-8-11(13(23)21-5-6-24-14(21)19-8)20-12(22)9-3-2-4-10(7-9)15(16,17)18/h2-7H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYBYRKULJJYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions

  • Thiazolopyrimidine Core Synthesis

      Starting Materials: 2-aminothiazole and ethyl acetoacetate.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide, under reflux conditions.

      Intermediate Formation: The intermediate 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine is formed.

Analyse Des Réactions Chimiques

Types of Reactions

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding assays.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and coatings.

Mécanisme D'action

The mechanism of action of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolopyrimidine core is known to interact with enzyme active sites, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability.

Comparaison Avec Des Composés Similaires

Substituent Variations and Electronic Effects

The table below highlights key differences in substituents among thiazolo[3,2-a]pyrimidine derivatives:

Compound Name Position 5 Substituent Position 6 Substituent Position 2 Substituent Key Functional Groups
Target Compound - 3-(trifluoromethyl)benzamide - Amide, CF₃
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl Ethyl carboxylate - Ester, Br
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Methoxyphenyl Phenylcarboxamide - Amide, OCH₃
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Phenyl Ethyl carboxylate 2,4,6-Trimethoxybenzylidene Ester, OCH₃, conjugated double bond

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s trifluoromethyl group contrasts with bromine (moderately electron-withdrawing) in and methoxy (electron-donating) in .
  • Amide vs. Ester at Position 6: The amide group in the target compound and enables stronger hydrogen bonding (donor/acceptor) compared to esters in , which act only as acceptors .

Crystallographic and Packing Behavior

  • Halogen Interactions : The bromine substituent in facilitates π-halogen interactions, contributing to dense crystal packing .
  • Hydrogen Bonding : Methoxy groups in participate in C–H···O and N–H···O bonds, forming layered or helical supramolecular architectures . The target compound’s amide and CF₃ groups may promote unique hydrogen-bonding networks or hydrophobic interactions.

Research Implications

  • Drug Design : The trifluoromethyl group in the target compound may improve bioavailability compared to brominated or methoxylated analogs due to enhanced lipophilicity .
  • Material Science : Variations in substituents (e.g., CF₃ vs. OCH₃) could tailor solubility and crystal morphology for optoelectronic applications.

Activité Biologique

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is classified as a thiazolopyrimidine derivative, characterized by a thiazole and pyrimidine ring system. Its molecular formula is C14H17N3O2SC_{14}H_{17}N_3O_2S, with a molecular weight of 291.37 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide primarily acts as a glutamate receptor antagonist . This mechanism suggests its potential role in modulating neurotransmission pathways critical for various neurological functions, including learning and memory.

Biochemical Pathways

The compound's interaction with glutamate receptors could lead to alterations in several biochemical pathways:

  • Glutamatergic neurotransmission : Inhibition may reduce excitotoxicity associated with neurodegenerative diseases.
  • Apoptotic pathways : Some studies indicate that thiazole derivatives can induce apoptosis in cancer cells via caspase-dependent mechanisms .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolopyrimidine derivatives. For instance, modifications to the N-aryl amide group have been shown to enhance in vitro activity against Plasmodium falciparum, indicating potential antimalarial applications .

Anticancer Potential

The compound has demonstrated promising results in inhibiting cancer cell proliferation. In vitro assays have shown that it can effectively reduce the viability of various cancer cell lines, suggesting its potential as an anticancer agent. The exact IC50 values vary based on the specific structural modifications made to the parent compound.

Case Studies and Research Findings

  • Antimalarial Activity : A systematic SAR study revealed that specific modifications to the thiazole ring significantly enhance antimalarial activity while maintaining low cytotoxicity in human liver cell lines (HepG2) .
  • Leishmanicidal Activity : Hybrid compounds derived from thiazoles have shown effectiveness against Leishmania infantum, exhibiting low toxicity to mammalian cells while significantly reducing parasite survival rates .
  • Cytotoxicity against Cancer Cells : In vitro studies have indicated that certain derivatives exhibit higher cytotoxicity than established chemotherapeutics like doxorubicin against prostate cancer cells (PC3). These findings suggest that further exploration into this compound's analogs may yield effective cancer therapies .

Data Tables

Activity Type Target Pathogen/Cell Line IC50 (µM) Reference
AntimalarialPlasmodium falciparumVaries
LeishmanicidalLeishmania infantumVaries
AnticancerPC3 Prostate Cancer CellsHigher than Doxorubicin

Q & A

Advanced Research Question

  • In vitro kinase assays : Use recombinant BRAF V600E mutant protein in ATP-coupled assays, monitoring phosphorylation of MEK1/2 via ELISA or Western blot .
  • Cellular potency : Evaluate IC50 in KRAS-mutant cell lines (e.g., A375 melanoma) by measuring pMEK suppression after 24-hour treatment .
  • Selectivity profiling : Screen against a panel of 300 kinases to rule off-target effects (RAF709, a related compound, showed >100-fold selectivity for BRAF over other kinases) .

How can researchers resolve contradictions between in vitro potency and physicochemical properties like solubility during lead optimization?

Advanced Research Question

  • Structural modifications : Replace lipophilic groups (e.g., pyridone) with polar tetrahydropyranyl-oxy substituents to enhance aqueous solubility while retaining kinase affinity .
  • Co-solvent systems : Use DMSO/PEG400 mixtures (10–20% v/v) for in vivo formulations to improve bioavailability .
  • Thermodynamic solubility assays : Compare intrinsic vs. kinetic solubility in PBS (pH 7.4) to identify polymorphic forms affecting dissolution .

What strategies are effective in conducting structure-activity relationship (SAR) studies by modifying substituents on the thiazolo[3,2-a]pyrimidine core?

Advanced Research Question

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3 at position 3) to enhance metabolic stability .
  • Bioisosteric replacement : Replace benzylidene moieties with fluorinated analogs (e.g., 2-fluorobenzylidene) to modulate steric and electronic effects .
  • Heterocycle substitution : Test pyrazine or imidazole rings in place of phenyl groups to improve target engagement .

What computational approaches are utilized to predict binding modes and affinity of this compound with target proteins?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with BRAF’s ATP-binding pocket, focusing on key residues (e.g., Lys483, Glu501) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with Asp594 and Phe583 .
  • Free-energy calculations : Apply MM-GBSA to predict ΔGbinding for analogs with modified trifluoromethylbenzamide groups .

How should crystallographic data discrepancies be addressed when refining the molecular structure using programs like SHELXL?

Advanced Research Question

  • Data-to-parameter ratio : Maintain ≥15:1 to avoid overfitting; truncate weak reflections (I < 2σ(I)) if necessary .
  • Hydrogen placement : Use riding models (C–H = 0.93–0.98 Å) with isotropic displacement parameters (Uiso = 1.2–1.5Ueq) .
  • Twinning analysis : Apply SHELXD to detect pseudo-merohedral twinning and refine using HKLF5 format .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.